molecular formula C13H15N3 B13121966 (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine

Cat. No.: B13121966
M. Wt: 213.28 g/mol
InChI Key: ARLUPHAGSNREHD-UHFFFAOYSA-N
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Description

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine is a chemical compound with the molecular formula C13H16ClN3 and a molecular weight of 249.74 g/mol This compound features a cyclopropyl group attached to a pyrazole ring, which is further connected to a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine typically involves the reaction of 4-bromo-1-(3-cyclopropyl-1H-pyrazol-1-yl)benzene with methanamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and reduce production time. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)ethanamine
  • (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)propanamine
  • (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)butanamine

Uniqueness

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine is unique due to its specific structural features, such as the presence of a cyclopropyl group and a pyrazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine, a compound featuring a cyclopropyl-substituted pyrazole, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The cyclopropyl group is introduced via cyclopropanation reactions, followed by the formation of the pyrazole ring through hydrazine or hydrazone intermediates. The final product is usually obtained through reductive amination or direct amine coupling with appropriate aryl halides.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of related pyrazole derivatives, highlighting their potential against various pathogens. For instance, compounds similar to this compound have shown promising results in inhibiting Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) in the low micromolar range .

Antiparasitic Activity

The compound's structural features suggest potential antiparasitic activity. Analogous compounds targeting PfATP4 have demonstrated efficacy against malaria parasites, indicating that modifications in the pyrazole structure can enhance activity against parasitic infections .

Cytotoxicity and Selectivity

The selectivity index (SI) is crucial for evaluating potential cytotoxic effects. In studies involving related compounds, SI values were calculated by comparing cytotoxicity in human cell lines to antimicrobial efficacy. Compounds exhibiting high SI values are considered safer for therapeutic use .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

Substituent Effect on Activity Remarks
Cyclopropyl groupEnhances binding affinityStabilizes the pyrazole conformation
Aryl substitutionsVarying effects on potencyPara-substituted analogs showed higher activity than meta
Functional groupsPolar groups improve solubilityIncreased solubility correlates with enhanced bioavailability

Case Studies

  • Antitubercular Activity : A study demonstrated that derivatives of pyrazolylpyrimidinones exhibited significant antitubercular activity with MIC values ranging from 2 μM to 9 μM, emphasizing the importance of substituents on the pyrazole ring for maintaining activity against Mtb .
  • Antimalarial Efficacy : In a mouse model of malaria, optimized derivatives showed up to 30% reduction in parasitemia at dosages of 40 mg/kg, showcasing the potential of these compounds in treating malaria .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

[4-(3-cyclopropylpyrazol-1-yl)phenyl]methanamine

InChI

InChI=1S/C13H15N3/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9,14H2

InChI Key

ARLUPHAGSNREHD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN

Origin of Product

United States

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